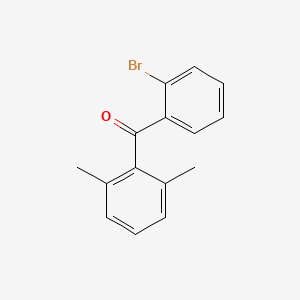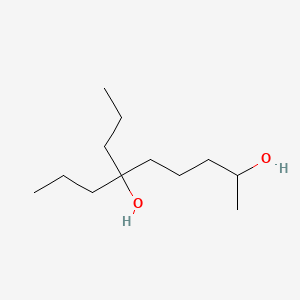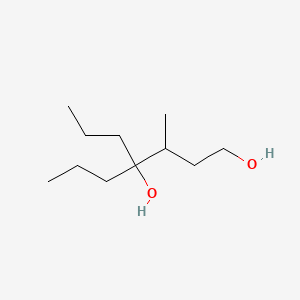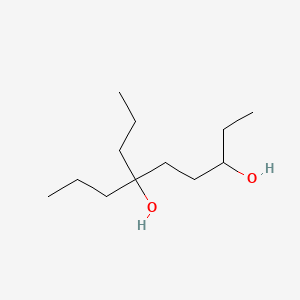
1-(4-Pentylphenyl)-1-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Pentylphenyl)-1-butanol, also known as 4-pentylphenyl butanol or 4-PPB, is an organic compound that has a wide range of uses in scientific research. It is a colorless liquid that is primarily used as a solvent and has been utilized in many laboratory experiments. 4-PPB is a versatile compound with a variety of applications, including biological and biochemical studies, chemical synthesis, and other forms of scientific research.
科学研究应用
4-PPB has a wide range of applications in scientific research, including biological and biochemical studies, chemical synthesis, and other forms of scientific research. It has been used in studies of enzyme kinetics, protein folding, and other biochemical processes. It has also been used in studies of chemical synthesis, as a solvent for organic reactions, and as a reagent in various chemical reactions. Additionally, 4-PPB has been used as a model compound in studies of the structure and function of biological molecules.
作用机制
The mechanism of action of 4-PPB is not fully understood, but it is believed to interact with enzymes and other proteins in the body. It is thought to bind to specific sites on enzymes, causing a conformational change that affects the enzyme's activity. Additionally, 4-PPB has been shown to interact with certain receptors in the body, which may be involved in its biochemical and physiological effects.
Biochemical and Physiological Effects
4-PPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-PPB has been shown to have an effect on membrane potentials and ion channels, as well as on the expression of certain genes.
实验室实验的优点和局限性
4-PPB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively non-toxic, making it safe to use in experiments. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, 4-PPB is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for 4-PPB research. One possible direction is to further study its mechanism of action, in order to gain a better understanding of its effects on enzymes, proteins, and other biological molecules. Additionally, further research could be done to explore the potential applications of 4-PPB in drug development, as well as its potential uses in other areas of scientific research. Additionally, further research could be done to explore the potential toxicity of 4-PPB, as well as its potential interactions with other compounds. Finally, further research could be done to explore the potential uses of 4-PPB in the synthesis of other compounds.
合成方法
The synthesis of 4-PPB is typically done through a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone. The Grignard reagent used in this reaction is 1-(4-Pentylphenyl)-1-butanolylmagnesium bromide, which is formed by the reaction of 1-(4-Pentylphenyl)-1-butanolyl bromide with magnesium. This reaction yields 1-(4-Pentylphenyl)-1-butanolyl butanol as the product.
属性
IUPAC Name |
1-(4-pentylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-3-5-6-8-13-9-11-14(12-10-13)15(16)7-4-2/h9-12,15-16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJRSENZBXBDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(CCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














